Danshenol C

描述

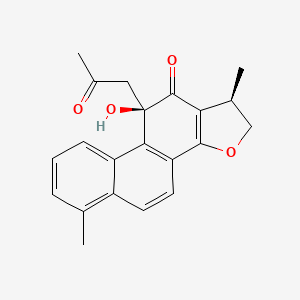

Structure

3D Structure

属性

IUPAC Name |

(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-LAJNKCICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Danshenol C from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Danshenol C, a lipophilic diterpenoid compound found in the roots of Salvia miltiorrhiza (Danshen). This document details generalized experimental protocols for its extraction and purification, summarizes its known biological functions, and visualizes key processes and pathways.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic effects on cardiovascular and cerebrovascular diseases.[1] The medicinal properties of Danshen are attributed to two major classes of chemical constituents: water-soluble phenolic acids and lipid-soluble diterpenoid quinones, known as tanshinones.[1] this compound belongs to this latter group of lipophilic compounds. While the initial isolation and structure elucidation of new tanshinones, presumably including this compound, were reported in 1990, the specific details from this original publication are not widely available.[2][3] This guide, therefore, presents a representative methodology for the isolation of this compound based on established techniques for separating similar diterpenoids from Salvia miltiorrhiza.

Isolation and Purification: A Representative Protocol

The isolation of this compound from the dried roots of Salvia miltiorrhiza is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on common practices for isolating lipophilic diterpenoids from this plant.[4][5]

Experimental Protocols

1. Preparation of Plant Material and Crude Extraction:

-

Plant Material: Dried roots of Salvia miltiorrhiza are ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction Solvent: 95% Ethanol is typically used for the exhaustive extraction of both lipophilic and moderately polar compounds.

-

Procedure:

-

The powdered root material is subjected to reflux extraction with 95% ethanol. This process is repeated multiple times (typically 2-3 times) to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

2. Solvent Partitioning (Fractionation):

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing the lipophilic diterpenoids like this compound.

-

Procedure:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate.

-

The ethyl acetate fraction, which contains the majority of the tanshinone-type diterpenoids, is collected.

-

The ethyl acetate solvent is removed under reduced pressure to yield a dried, enriched diterpenoid fraction.

-

3. Chromatographic Purification:

-

Objective: To isolate individual compounds from the enriched fraction. This typically requires multiple chromatographic steps.

-

Column Chromatography (Silica Gel):

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with gradually increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions containing this compound are pooled and concentrated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative or semi-preparative HPLC.

-

A C18 reverse-phase column is commonly used.

-

The mobile phase is typically a gradient of methanol and water or acetonitrile and water.[6]

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the purified this compound.

-

4. Structure Elucidation:

-

The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

Generalized Isolation Workflow

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the pharmacological potential of this compound, particularly in the context of cellular signaling and disease modulation.

| Biological Activity | Target/Pathway | Observed Effect | Reference |

| Anti-peritoneal fibrosis | MAPK, Apoptosis, Calcium signaling, JAK-STAT, TNF signaling pathways | Modulates crucial molecular pathways and regulates cellular responses to chemical stress and inflammatory stimuli. | N/A |

Key Signaling Pathways Modulated by this compound

Network pharmacology and subsequent biological validation have suggested that this compound exerts its effects by modulating several key signaling pathways. The compound has been shown to influence the expression of core target proteins such as STAT3, MAPK14 (p38), MAPK8 (JNK1), and CASP3 (Caspase-3).

The diagram below illustrates the putative mechanism of this compound in modulating these interconnected pathways, leading to its therapeutic effects.

References

- 1. academicjournals.org [academicjournals.org]

- 2. acgpubs.org [acgpubs.org]

- 3. brieflands.com [brieflands.com]

- 4. Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HKU Scholars Hub: Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]

- 6. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

Danshenol C chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Danshenol C, a diterpenoid compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a diterpenoid compound that has been isolated from plants of the Salvia genus, such as Salvia miltiorrhiza (Danshen).[1][2] It is classified as a tanshinone derivative.[3] Structurally, it is characterized by an aromatic A-ring and a dihydrofuran D-ring.[3]

The following table summarizes the key chemical and physical properties of this compound. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.

| Property | Value | Reference |

| IUPAC Name | (1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | [1] |

| Molecular Formula | C₂₁H₂₀O₄ | [1] |

| Molecular Weight | 336.4 g/mol | [1] |

| Exact Mass | 336.136 Da | [1] |

| SMILES | C[C@H]1COC2=C1C(=O)--INVALID-LINK--(CC(=O)C)O | [1] |

| InChI Key | WQYKPUPMMFGHQW-LAJNKCICSA-N | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP | 3.0 | [1] |

| LogS (ESOL) | -3.99 | [1] |

| Appearance | Not specified in provided results. | |

| Melting Point | Not specified in provided results. | |

| Boiling Point | Not specified in provided results. | |

| Solubility | Considered a lipophilic compound.[2][4] The negative LogS value suggests low water solubility.[1] |

Biological Activities and Therapeutic Potential

This compound has demonstrated significant biological activities, particularly in the realm of cancer research. It is considered a promising candidate for further investigation as a therapeutic agent.

Studies have highlighted this compound's potent cytotoxic and antiproliferative properties against various cancer cell lines. Its efficacy has been shown to surpass that of other well-known tanshinones, such as dihydrotanshinone I.[3]

The table below summarizes the observed effects of this compound on cancer cell lines.

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Inhibition: Significant reduction in cell proliferation. | 1, 5, 10 µM | [3] |

| Mitochondrial Activity Reduction: Reduced to 10.1 ± 2.3% of control. Pronounced effects were still seen at 2.5 µM (reduced to 46.6 ± 11.8%). | 10 µM | [3] | ||

| HL-60 | Promyelocytic Leukemia | Proliferation Inhibition: Significant reduction in cell proliferation. | 1, 5, 10 µM | [3] |

| Mitochondrial Activity Reduction: Reduced to 1.2 ± 1.2% of control. | 5 µM | [3] |

Importantly, this compound showed a lack of toxicity against non-malignant human stroma cells (HS-5), suggesting a favorable selectivity profile for cancer cells.[3]

Beyond its anticancer properties, this compound has been noted for other potential therapeutic effects, including:

These activities suggest that this compound may have a broader therapeutic potential that warrants further exploration.

Experimental Protocols

This section details the methodologies used in the characterization and evaluation of this compound.

This compound is a natural product isolated from the roots of Salvia species.

-

Source Material: Roots of Salvia glutinosa or Salvia miltiorrhiza.[3]

-

Extraction: The specific extraction solvent and procedure are not detailed in the provided search results but typically involve extraction with organic solvents like methanol or ethanol.

-

Purification: The isolation of pure this compound involves chromatographic techniques. While the exact protocol for this compound is not specified, a general approach for related diterpenes from S. glutinosa is referenced.[3]

The concentration and purity of this compound in plant extracts can be determined using Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Mass Spectrometry.

-

System: UHPLC-DAD-MS

-

Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

0 min: 42% B

-

5 min: 45% B

-

11 min: 56% B

-

16 min: 85% B

-

20 min: 95% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 1 µL[3]

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

-

Cell Seeding: MDA-MB-231 or HL-60 cells are seeded in 96-well plates.

-

Incubation: Cells are incubated overnight (MDA-MB-231) or for two hours (HL-60) at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: this compound is added at various test concentrations.

-

Radiolabeling: During the final 12-16 hours of incubation, [³H]-thymidine is added to each well.

-

Harvesting and Measurement: Cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter to determine the level of proliferation.[3]

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.

Caption: Experimental workflow for the isolation, analysis, and biological evaluation of this compound.

Caption: Comparative biological activity of this compound against other major tanshinones.

References

Bioavailability and Pharmacokinetics of Danshenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the bioavailability and pharmacokinetics of Danshenol C. It is important to note that publicly available, in-depth pharmacokinetic studies providing specific quantitative parameters for this compound are limited. Data from closely related compounds, where available, are presented for contextual understanding and are clearly identified.

Introduction

This compound, a phenolic compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered interest for its potential therapeutic applications.[1] Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside detailed experimental methodologies and relevant signaling pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its pharmacokinetic behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₄ | [1] |

| Molecular Weight | 336.38 g/mol | [1] |

| PubChem CID | 11688609 | [2] |

| Topological Polar Surface Area | 63.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| XLogP3 | 3.0 | [2] |

Bioavailability and Pharmacokinetics

Oral Bioavailability

A study on Danshenol B reported an oral bioavailability of 57.95%.[3] This suggests that Danshenol-type compounds may possess favorable absorption characteristics. It is important to note that this is an extrapolated estimation, and dedicated studies are required to determine the precise oral bioavailability of this compound.

Table 1: Reported Oral Bioavailability of a Related Danshenol Compound

| Compound | Oral Bioavailability (%) | Species | Reference |

| Danshenol B | 57.95 | Not Specified | [3] |

Metabolism and Excretion

The metabolic fate and excretion pathways of this compound have not been specifically elucidated. However, studies on other phenolic acids from Salvia miltiorrhiza indicate that metabolism primarily occurs in the liver, involving methylation, glucuronidation, and sulfation.[4] Renal excretion is a major route of elimination for these compounds and their metabolites.[4]

Experimental Protocols

Detailed in vivo pharmacokinetic experimental protocols for this compound are not currently published. However, a general methodology for a rodent pharmacokinetic study, based on standard practices for natural products, is outlined below. Additionally, a summary of an in vitro experimental protocol used in a study of this compound's effects on peritoneal fibrosis is provided.

General In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol is a generalized representation and would require optimization for specific studies on this compound.

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection via the tail vein at a dose of, for example, 5 mg/kg.

-

Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of, for example, 50 mg/kg.

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5]

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Workflow for a General In Vivo Pharmacokinetic Study

General workflow for an in vivo pharmacokinetic study.

In Vitro Experimental Protocol: Reversal of Peritoneal Fibrosis[1]

Cell Line: Human peritoneal mesothelial cell line (HMrSV5).

Treatment:

-

Cells were treated with various concentrations of this compound (5, 10, 15, 20, 25, 40, and 80 µM) alone to assess cytotoxicity.

-

For efficacy studies, cells were co-cultured with high-glucose peritoneal dialysate and different concentrations of this compound (10, 20, 40, 80, and 160 µM) for 48 hours.

Assays:

-

Cell Viability: CCK-8 assay was used to determine the effect of this compound on cell viability.

-

Gene Expression: Real-time RT-PCR was performed to measure the mRNA expression of target genes (MAPK8, MAPK14, CASP3, STAT3).

-

Protein Expression: Western blot analysis was used to quantify the protein levels of target genes.

Proposed signaling cascade of this compound in peritoneal fibrosis.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising bioactive compound. Preliminary data on the related compound Danshenol B indicate potentially good oral bioavailability. Furthermore, initial in vitro studies have begun to elucidate its mechanism of action, implicating key signaling pathways involved in cellular stress and inflammation.

However, a significant knowledge gap exists regarding the detailed pharmacokinetic profile of this compound. To advance its development as a potential therapeutic agent, future research should prioritize:

-

Comprehensive in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability.

-

Metabolite identification and profiling to understand the biotransformation of this compound.

-

Tissue distribution studies to ascertain its delivery to target organs.

-

Development and validation of a specific and sensitive bioanalytical method for the quantification of this compound and its major metabolites in biological matrices.

Addressing these research questions will be crucial in establishing a clear understanding of the ADME properties of this compound and will provide a solid foundation for its further preclinical and potential clinical development.

References

- 1. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Basis Underlying Hepatobiliary and Renal Excretion of Phenolic Acids of Salvia miltiorrhiza Roots (Danshen) [frontiersin.org]

- 5. Simultaneous determination of eight Danshen polyphenols in rat plasma and its application to a comparative pharmacokinetic study of DanHong injection and Danshen injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Danshenol C: A Deep Dive into its Mechanism of Action in Peritoneal Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Peritoneal fibrosis remains a significant clinical challenge, particularly for patients undergoing long-term peritoneal dialysis. The progressive scarring of the peritoneal membrane leads to ultrafiltration failure and necessitates the cessation of this life-sustaining therapy. Emerging research has identified Danshenol C, a water-soluble compound derived from Salvia miltiorrhiza, as a promising therapeutic agent in reversing peritoneal fibrosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-fibrotic effects of this compound, with a focus on key signaling pathways, experimental validation, and quantitative data.

Core Mechanism of Action

This compound exerts its anti-fibrotic effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, apoptosis, and cellular stress responses.[1][2] Network pharmacology analyses, coupled with in vitro and in vivo validation, have revealed that this compound's therapeutic potential lies in its ability to regulate crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT, and TNF signaling pathways.[1][2] The core of its action involves the modulation of key protein targets such as STAT3, MAPK14, MAPK8, and CASP3, thereby influencing cellular responses to chemical and inflammatory stimuli characteristic of the peritoneal dialysis environment.[1][2]

A pivotal aspect of peritoneal fibrosis is the process of epithelial-to-mesenchymal transition (EMT), where peritoneal mesothelial cells lose their epithelial characteristics and acquire a myofibroblast-like phenotype, leading to excessive extracellular matrix deposition.[3][4][5] this compound has been shown to counteract this process. In high-glucose environments, which mimic the conditions of peritoneal dialysis, this compound treatment leads to a decrease in the expression of the mesenchymal marker VEGF-A and an increase in the epithelial marker E-cadherin in human peritoneal mesothelial cells (HMrSV5).[1] This suggests that this compound can reverse the EMT process, a key driver of peritoneal fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on peritoneal fibrosis markers.

Table 1: In Vitro Effects of this compound on HMrSV5 Cell Viability Under High Glucose Conditions

| Treatment Group | Cell Viability (Relative to Control) |

| Control (Normal Glucose) | 100% |

| High Glucose (4.25% Peritoneal Dialysate) | Decreased (Specific % not provided) |

| High Glucose + this compound (10 µM) | Significantly Increased (P < 0.05) |

| High Glucose + this compound (20 µM) | Significantly Increased (P < 0.05) |

| High Glucose + this compound (40 µM) | Increased |

| High Glucose + this compound (80 µM) | Increased |

| High Glucose + this compound (160 µM) | Slightly Decreased |

Data extracted from a study by Liang et al. (2023).[1]

Table 2: In Vitro Effects of this compound on Gene Expression in HMrSV5 Cells

| Gene | Treatment Group | mRNA Expression Change (Relative to High Glucose) |

| Fibronectin | High Glucose + this compound (Low Conc.) | Decreased |

| Fibronectin | High Glucose + this compound (High Conc.) | Decreased |

| E-cadherin | High Glucose + this compound (Low Conc.) | Increased |

| E-cadherin | High Glucose + this compound (High Conc.) | Significantly Increased |

| MAPK8 (JNK1) | High Glucose + this compound | Significantly Decreased (P < 0.05) |

| MAPK14 (p38) | High Glucose + this compound | Significantly Decreased (P < 0.05) |

| STAT3 | High Glucose + this compound | Significantly Decreased (P < 0.05) |

| CASP3 | High Glucose + this compound | Significantly Increased (P < 0.05) |

Data extracted from a study by Liang et al. (2023).[1]

Table 3: In Vitro Effects of this compound on Protein Expression in HMrSV5 Cells

| Protein | Treatment Group | Protein Expression Change (Relative to High Glucose) |

| VEGF-A | High Glucose + this compound | Decreased |

| E-cadherin | High Glucose + this compound | Increased |

| CASP3 | High Glucose + this compound | Significantly Increased (P < 0.05) |

| MAPK14 | High Glucose + this compound | Significantly Increased (P < 0.05) |

| STAT3 | High Glucose + this compound | Decreased |

| MAPK8 | High Glucose + this compound | Decreased |

Data extracted from a study by Liang et al. (2023).[1]

Signaling Pathways Modulated by this compound

The anti-fibrotic activity of this compound is intrinsically linked to its ability to modulate complex intracellular signaling cascades. The following diagram illustrates the proposed mechanism of action of this compound in the context of high glucose-induced peritoneal fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound in peritoneal fibrosis.

In Vitro Model of Peritoneal Fibrosis

Cell Culture and Treatment:

-

Human peritoneal mesothelial cells (HMrSV5) are cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

To induce a fibrotic response, the culture medium is replaced with a high-glucose solution, typically a 4.25% high glucose peritoneal dialysate, for 48 hours.[1]

-

For treatment groups, various concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µM) are co-incubated with the high-glucose peritoneal dialysate for the same duration.[1]

Cell Viability Assay (CCK-8):

-

HMrSV5 cells are seeded in 96-well plates and subjected to the treatments described above.

-

Following the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from treated HMrSV5 cells using a suitable RNA isolation kit.

-

Reverse transcription is performed to synthesize cDNA.

-

qRT-PCR is carried out using specific primers for target genes (e.g., Fibronectin, E-cadherin, MAPK8, MAPK14, STAT3, CASP3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis:

-

Total protein is extracted from treated HMrSV5 cells, and the concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., VEGF-A, E-cadherin, CASP3, MAPK14, STAT3, MAPK8) and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.

In Vivo Model of Peritoneal Fibrosis

Animal Model:

-

A rat model of peritoneal fibrosis is established through daily intraperitoneal injections of a 4.25% glucose-based peritoneal dialysis fluid (PDF) over a period of several weeks (e.g., 8 weeks).[6]

-

Control groups receive intraperitoneal injections of saline.

-

Treatment groups receive the high-glucose PDF along with different concentrations of this compound.

Histological Analysis:

-

At the end of the treatment period, peritoneal tissue samples are collected.

-

Tissues are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with Masson's trichrome or hematoxylin and eosin (H&E) to assess the degree of fibrosis and peritoneal thickness.

Immunohistochemistry:

-

Peritoneal tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed, and the sections are incubated with primary antibodies against markers of interest (e.g., VEGF-A, E-cadherin).

-

A secondary antibody and a detection system are used to visualize the protein expression and localization within the tissue.

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound presents a compelling therapeutic candidate for the management of peritoneal fibrosis. Its mechanism of action, centered on the modulation of key signaling pathways like MAPK and JAK-STAT and the reversal of epithelial-to-mesenchymal transition, offers a multi-pronged approach to combat this debilitating condition. The preclinical data summarized herein provides a strong rationale for further investigation. Future research should focus on elucidating the upstream targets of this compound, conducting more extensive preclinical safety and efficacy studies in various animal models, and ultimately, translating these promising findings into clinical trials for patients undergoing peritoneal dialysis. The development of this compound as a novel therapy could significantly improve the long-term outcomes for this patient population.

References

- 1. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epithelial-to-mesenchymal transdifferentiation of peritoneal mesothelial cells mediated by oxidative stress in peritoneal fibrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Epithelial-Mesenchymal Transition of Peritoneal Mesothelial Cells During Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peritoneal Dialysis -Associated Fibrosis: Emerging Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA attenuates peritoneal fibrosis through inhibition of fibrogenic growth factors expression in peritoneum in a peritoneal dialysis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Danshenol C: A Potential Modulator of MAPK Signaling and Apoptosis in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Danshenol C is a bioactive compound isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular and other diseases. While extensive research has been conducted on the pharmacological effects of Danshen and its other major constituents, such as Tanshinone IIA and Salvianolic acid B, the specific molecular mechanisms of this compound are less understood. This technical guide synthesizes the available information on Danshen's influence on critical cellular signaling pathways—specifically the Mitogen-Activated Protein Kinase (MAPK) pathway and apoptosis—to build a predictive framework for the action of this compound. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound, providing detailed experimental protocols and conceptual models to guide future investigations.

Recent studies on extracts from Salvia miltiorrhiza have demonstrated the ability to modulate apoptosis-related pathways and the MAPK signaling cascade. For instance, Salvia miltiorrhiza extract has been shown to reduce the expression of phosphorylated extracellular signal-regulated kinase (p-ERK) and p-p38 in the MAPK pathway in human umbilical vein endothelial cells (HUVECs)[1][2]. Furthermore, Salvia Miltiorrhiza Injection (SMI) has been found to induce apoptosis in acute myeloid leukemia (AML) cells by activating the p38MAPK signaling pathway[3][4]. These findings provide a strong rationale for investigating this compound's specific role in these processes.

Hypothesized Signaling Pathways of this compound

Based on the known effects of other compounds derived from Salvia miltiorrhiza, we can hypothesize the signaling pathways through which this compound may exert its effects on apoptosis via the MAPK pathway. One of the primary active components of Danshen, Tanshinone IIA, has been shown to induce apoptosis in cancer cells by modulating the p38 MAPK and PI3K/AKT/JNK signaling pathways[5][6]. Therefore, it is plausible that this compound could trigger cellular stress, leading to the activation of upstream kinases which, in turn, phosphorylate and activate the key MAPK proteins: p38, JNK, and ERK. The activation of the p38 and JNK pathways is often associated with the induction of apoptosis, while the ERK pathway is typically linked to cell survival, although it can also promote apoptosis in certain contexts.

The downstream effects of MAPK activation can converge on the mitochondria, leading to the regulation of the Bcl-2 family of proteins. This can result in an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, with caspase-9 as the initiator and caspase-3 as the key executioner. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Below are diagrams illustrating the hypothesized signaling pathways.

Caption: Hypothesized this compound-induced pro-apoptotic signaling via JNK and p38 MAPK pathways.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data that could be expected from experiments investigating the effects of this compound. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) after 48h |

| Human Ovarian Cancer (A2780) | 25.5 |

| Human Pancreatic Cancer (PANC-1) | 32.8 |

| Normal Human Fibroblasts (NHF) | > 100 |

Table 2: Apoptosis Rate in A2780 Cells Treated with this compound for 48h

| Treatment | Concentration (µM) | Apoptosis Rate (%) (Annexin V+/PI-) |

| Control (DMSO) | - | 5.2 ± 0.8 |

| This compound | 10 | 18.6 ± 2.1 |

| This compound | 25 | 45.3 ± 3.5 |

| This compound | 50 | 72.1 ± 4.2 |

Table 3: Relative Protein Expression in A2780 Cells Treated with 25 µM this compound

| Protein | Time (hours) | Relative Expression (Fold Change vs. Control) |

| p-p38/p38 | 6 | 3.8 ± 0.4 |

| p-JNK/JNK | 6 | 4.2 ± 0.5 |

| p-ERK/ERK | 6 | 1.1 ± 0.2 |

| Cleaved Caspase-3 | 24 | 5.6 ± 0.7 |

| Bax | 24 | 3.1 ± 0.3 |

| Bcl-2 | 24 | 0.4 ± 0.1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

-

Materials:

-

Cancer cell lines (e.g., A2780, PANC-1) and a non-cancerous cell line (e.g., NHF)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 values.

-

Western Blot Analysis for MAPK and Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the MAPK and apoptosis signaling pathways[7][8][9][10].

-

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells[11][12][13][14].

-

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of the key executioner caspase, caspase-3[15][16][17][18].

-

Materials:

-

Cell lysates from this compound-treated and control cells

-

Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA)

-

Microplate reader

-

-

Procedure:

-

Prepare cell lysates according to the kit instructions.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Prepare the reaction mix containing reaction buffer, DTT, and the caspase-3 substrate.

-

Add the reaction mix to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the control.

-

Mandatory Visualizations

Caption: Experimental workflow for investigating this compound's effects on apoptosis and MAPK signaling.

Conclusion

While direct evidence for the effects of this compound on MAPK signaling and apoptosis is still emerging, the existing body of research on its parent herb, Salvia miltiorrhiza, and its other bioactive components provides a strong foundation for future investigation. The hypothesized signaling pathways and detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this compound. By systematically evaluating its impact on cell viability, apoptosis, and the intricate network of MAPK signaling, the scientific community can unlock the full potential of this promising natural compound for the development of novel therapeutics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Salvia miltiorrhiza Prevents Methylglyoxal-Induced Glucotoxicity via the Regulation of Apoptosis-Related Pathways and the Glyoxalase System in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvia Miltiorrhiza Injection Inhibited the Proliferation of AML Cells by Inducing Apoptosis through the p38MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. biogot.com [biogot.com]

- 17. mpbio.com [mpbio.com]

- 18. abcam.com [abcam.com]

In Vivo and In Vitro Effects of Danshenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenol C, a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), has garnered scientific interest for its potential therapeutic effects. This technical guide provides a comprehensive overview of the currently available data on the in vivo and in vitro effects of this compound, with a particular focus on its role in mitigating peritoneal fibrosis. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

In Vitro Effects of this compound

Cell Viability in Human Peritoneal Mesothelial Cells (HMrSV5)

This compound has been shown to modulate the viability of HMrSV5 cells under conditions mimicking peritoneal dialysis. In a key study, HMrSV5 cells were treated with a high-glucose peritoneal dialysate (4.25% PDS) to induce cellular stress and fibrosis. The cytoprotective effects of this compound were then evaluated.[1]

Table 1: Effect of this compound on the Viability of HMrSV5 Cells Treated with 4.25% High Glucose Peritoneal Dialysate [1]

| This compound Concentration (µM) | Cell Viability (% of Control) | Significance (p-value) |

| 0 (PDS only) | Decreased | |

| 10 | Increased | < 0.05 |

| 20 | Increased | < 0.05 |

| 40 | Increased | Not significant |

| 80 | Increased | Not significant |

| 160 | Slightly Decreased | Not significant |

Note: The baseline cell viability of HMrSV5 cells was not significantly affected by this compound alone at concentrations up to 80 µM.[1]

Regulation of Key Signaling Molecules in HMrSV5 Cells

This compound has been demonstrated to modulate the expression of key proteins involved in fibrosis and apoptosis in HMrSV5 cells exposed to high glucose conditions.

Table 2: In Vitro Effects of this compound on mRNA and Protein Expression in HMrSV5 Cells [1]

| Target Molecule | Molecular Pathway | Effect of this compound (20 µM) | Method |

| MAPK8 (JNK1) | MAPK Signaling | Decreased mRNA and protein expression | Real-time PCR, Western Blot |

| MAPK14 (p38) | MAPK Signaling | Decreased mRNA, Increased protein expression | Real-time PCR, Western Blot |

| STAT3 | JAK-STAT Signaling | Decreased mRNA and protein expression | Real-time PCR, Western Blot |

| CASP3 (Caspase-3) | Apoptosis | Increased mRNA and protein expression | Real-time PCR, Western Blot |

In Vivo Effects of this compound

Peritoneal Fibrosis Mouse Model

In vivo studies have been conducted to assess the therapeutic potential of this compound in a mouse model of peritoneal fibrosis. While specific quantitative data on parameters like peritoneal thickness and collagen deposition are not yet publicly available, qualitative histological analysis has provided valuable insights.

In a model where peritoneal fibrosis was induced by daily intraperitoneal injections of 4.25% peritoneal dialysate for 28 days, mice treated with this compound (20 µM in the dialysate) exhibited a reduction in the severity of fibrosis compared to the control group.[1] Histological examination using Masson's trichrome staining revealed that this compound treatment led to a decrease in deposited collagen fibers in the peritoneal interstitial layer and a less enlarged submesothelial dense zone.[1]

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

-

Cell Culture: Human peritoneal mesothelial cells (HMrSV5) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[1]

-

Induction of Injury: To mimic the conditions of peritoneal dialysis, cells are treated with a peritoneal dialysate solution containing 4.25% glucose (PDS).[1]

-

This compound Treatment: HMrSV5 cells are co-cultured with 4.25% PDS and varying concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) for 48 hours.[1]

-

Cell Viability Assessment: After the treatment period, 10 µL of CCK-8 solution is added to each well of the 96-well plate and incubated for 2 hours. The absorbance at 450 nm is then measured using a microplate reader to determine cell viability.[1]

Real-time PCR for mRNA Expression Analysis

-

RNA Extraction: Total RNA is extracted from HMrSV5 cells (treated as described above) using a suitable RNA isolation kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using SYBR Green master mix and primers specific for the target genes (MAPK8, MAPK14, STAT3, CASP3) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system, and the relative mRNA expression is calculated using the 2-ΔΔCt method.[1]

Western Blot for Protein Expression Analysis

-

Protein Extraction: HMrSV5 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against MAPK8, MAPK14, STAT3, CASP3, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Peritoneal Fibrosis Mouse Model

-

Animal Model: C57BL/6J mice are used for the study.[1]

-

Induction of Peritoneal Fibrosis: Mice receive a daily intraperitoneal injection of 3 ml of 4.25% peritoneal dialysate for 28 consecutive days.[1]

-

This compound Administration: The treatment group receives a daily intraperitoneal injection of 3 ml of 4.25% peritoneal dialysate containing 20 µM this compound for 28 days.[1] The control group receives an equal volume of normal saline.[1]

-

Tissue Collection and Analysis: After 28 days, the mice are euthanized, and peritoneal tissues are harvested for histological analysis (e.g., Masson's trichrome staining) and other molecular analyses.[1]

Signaling Pathways and Experimental Workflows

This compound Modulated Signaling Pathways

Caption: Signaling pathways modulated by this compound in peritoneal fibrosis.

Experimental Workflow for In Vitro Analysis

References

The Potential of Danshenol C in Alleviating Central Post-Stroke Pain: A Technical Overview Based on a Related Compound

Disclaimer: As of late 2025, there is a notable absence of published scientific literature directly investigating the efficacy or mechanism of Danshenol C for the treatment of central post-stroke pain (CPSP). However, significant research has been conducted on a closely related compound, Danshenol B, also derived from Salvia miltiorrhiza (Danshen). This technical guide will provide an in-depth analysis of the available data on Danshenol B as a proxy to explore the potential therapeutic avenues for this compound in the context of CPSP. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Central Post-Stroke Pain

Central post-stroke pain (CPSP) is a debilitating neuropathic pain condition that can develop after a cerebrovascular accident.[1] It is characterized by persistent pain and sensory abnormalities, significantly impacting the quality of life of stroke survivors.[2] The underlying pathophysiology of CPSP is complex and involves mechanisms such as neuroinflammation, microglial activation, and alterations in neuronal signaling pathways within the central nervous system.[3]

Danshenols: Bioactive Compounds from Salvia miltiorrhiza

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese herb with a long history of use for various ailments, including cardiovascular and cerebrovascular diseases.[4][5] Its therapeutic properties are attributed to a variety of bioactive components, primarily classified into two groups: water-soluble phenolic acids (such as salvianolic acids) and lipophilic diterpenoid quinones (including tanshinones and danshenols).[6] While research on this compound is limited, studies on Danshenol B have shed light on its potential analgesic and anti-inflammatory effects, particularly in the context of neuropathic pain.[3]

Mechanism of Action: Insights from Danshenol B

Research into Danshenol B suggests a multi-faceted mechanism of action in the context of CPSP, primarily centered around the modulation of neuroinflammation.

Inhibition of the PIK3CG/NLRP3 Signaling Pathway

The most prominent finding is the role of Danshenol B in suppressing the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing 3 (NLRP3) signaling pathway.[3][7][8] This pathway is a key driver of inflammation and has been implicated in the pathogenesis of CPSP.[3]

Signaling Pathway Diagram:

Caption: Danshenol B inhibits the PIK3CG/NLRP3 pathway.

Modulation of Microglial Activation

Neuroinflammation in CPSP is closely linked to the activation of microglia, the resident immune cells of the central nervous system.[3] Activated microglia release pro-inflammatory cytokines, contributing to neuronal damage and pain sensitization.[9] By inhibiting the PIK3CG/NLRP3 pathway, Danshenol B is thought to suppress microglial activation, thereby reducing the production of these inflammatory mediators.[3]

Experimental Evidence from Danshenol B Studies

The therapeutic potential of Danshenol B in CPSP has been evaluated in preclinical models, primarily using a mouse model of the condition.

Experimental Protocols

CPSP Mouse Model: A common method to induce CPSP in mice involves the intracerebral injection of collagenase to create a hemorrhagic stroke model.[3] This leads to the development of pain-like behaviors that mimic human CPSP.

Behavioral Assessments: To quantify pain relief, researchers typically employ various behavioral tests:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a non-painful stimulus.

-

Thermal Hyperalgesia: Evaluated by measuring the latency of paw withdrawal from a heat source.

Molecular Analyses:

-

Western Blotting: Used to measure the protein expression levels of key signaling molecules such as PIK3CG and NLRP3 in brain tissue.

-

Immunofluorescence: Employed to visualize the activation of microglia and the localization of target proteins within the brain.

-

RNA Sequencing: To identify differentially expressed genes in the thalamus of CPSP model mice, providing insights into the broader molecular changes associated with the condition and the effects of treatment.[3]

Experimental Workflow Diagram:

Caption: Workflow for evaluating Danshenol B in a CPSP model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Danshenol B for CPSP.

Table 1: Effect of Danshenol B on Pain Thresholds in CPSP Mice

| Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |

| Sham | Baseline | Baseline |

| CPSP + Vehicle | Decreased | Decreased |

| CPSP + Danshenol B (5 mg/kg) | Increased | Increased |

| CPSP + Danshenol B (10 mg/kg) | Significantly Increased | Significantly Increased |

| CPSP + Danshenol B (50 mg/kg) | Highly Significantly Increased | Highly Significantly Increased |

Note: "Increased" indicates a move towards baseline (analgesic effect). The significance is relative to the CPSP + Vehicle group.

Table 2: Effect of Danshenol B on Protein Expression in the Thalamus of CPSP Mice

| Treatment Group | Relative PIK3CG Protein Expression | Relative NLRP3 Protein Expression |

| Sham | Baseline | Baseline |

| CPSP + Vehicle | Upregulated | Upregulated |

| CPSP + Danshenol B (50 mg/kg) | Downregulated | Downregulated |

Note: Expression levels are relative to the sham group.

Future Directions for this compound Research

While the data on Danshenol B is promising, it is crucial to conduct dedicated research on this compound to ascertain its specific therapeutic potential for CPSP. Future studies should aim to:

-

Isolate and characterize this compound: Determine its purity and chemical properties.

-

In vitro screening: Assess the effects of this compound on neuronal cell lines and primary microglia to investigate its impact on inflammatory pathways.

-

In vivo studies: Utilize established CPSP animal models to evaluate the analgesic efficacy of this compound and determine its optimal dosage.

-

Mechanism of action studies: Investigate whether this compound acts through similar or distinct pathways compared to Danshenol B. This should include a thorough examination of its effects on the PIK3CG/NLRP3 pathway and other potential targets involved in neuropathic pain.

-

Pharmacokinetic and toxicity studies: Evaluate the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Conclusion

The current body of research on Danshenol B provides a strong rationale for investigating this compound as a potential therapeutic agent for central post-stroke pain. The demonstrated ability of Danshenol B to alleviate neuropathic pain by modulating neuroinflammatory pathways, specifically the PIK3CG/NLRP3 axis, highlights a promising avenue for drug development.[3] Further research is imperative to elucidate the specific properties of this compound and its potential to offer a novel and effective treatment for this challenging condition. This technical guide, based on the available evidence for a related compound, aims to provide a foundational framework to stimulate and guide future research in this critical area.

References

- 1. Central post-stroke pain: advances in clinical and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central post-stroke pain: advances in clinical and preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical and clinical examinations of Salvia miltiorrhiza and its tanshinones in ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Properties of Danshenol C

Executive Summary: Danshenol C, a bioactive compound derived from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza), is emerging as a molecule of significant interest for its therapeutic potential, particularly its anti-inflammatory effects. This document provides a comprehensive technical overview of the current scientific understanding of this compound's mechanisms of action, supported by available quantitative data and detailed experimental methodologies. The primary focus is on its modulatory effects on key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic applications of this compound in inflammatory diseases.

Introduction to Inflammation and this compound

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways, orchestrate the inflammatory response by regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[1][2]

This compound is a phenolic compound isolated from Salvia miltiorrhiza (Danshen). The root of this plant has been used for centuries in traditional Chinese medicine to treat a variety of ailments, many of which are associated with inflammation, such as cardiovascular diseases.[1][3] Modern research has identified numerous bioactive constituents in Danshen, including tanshinones and salvianolic acids, which possess significant anti-inflammatory, antioxidant, and anti-tumor properties.[3][4] this compound is one such compound, and recent studies have begun to elucidate its specific molecular mechanisms in mitigating inflammatory processes.

Molecular Mechanisms of Anti-inflammatory Action

Current research indicates that this compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. The primary targets identified are the MAPK and STAT3 signaling cascades.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[5] Key components of this pathway in the context of inflammation include c-Jun N-terminal kinase (JNK) and p38 MAPK. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory mediators.

Studies have shown that this compound can directly interfere with this pathway. In a model of peritoneal fibrosis, treatment with this compound led to a significant decrease in the mRNA expression of MAPK8 (JNK1) and MAPK14 (p38).[4][6] At the protein level, this compound treatment decreased the expression of MAPK8.[6] This inhibition of the JNK and p38 pathways is a key mechanism underlying its anti-inflammatory activity.

Caption: this compound inhibits the MAPK signaling pathway.

Regulation of the JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling route for a wide range of cytokines and growth factors. The binding of a cytokine to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to induce gene transcription. STAT3, in particular, is a key mediator of inflammatory responses.

This compound has been demonstrated to be a potent regulator of this pathway. Research shows that this compound treatment significantly decreases both the mRNA and protein expression of STAT3.[4][6] By downregulating STAT3, this compound can effectively suppress the signaling of various pro-inflammatory cytokines.

Caption: this compound downregulates STAT3 expression and activation.

Potential Influence on the NF-κB Pathway

The NF-κB signaling pathway is arguably the most critical pathway in orchestrating inflammatory responses.[] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation.[8] This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of inflammatory genes.[8]

While direct evidence specifically linking this compound to NF-κB inhibition is still emerging, numerous other active components of Danshen, such as tanshinone IIA and salvianolic acid B, are well-documented inhibitors of this pathway.[1][9] They often act by suppressing IKK activation or inhibiting the degradation of IκBα.[10] Given the shared origin and broad anti-inflammatory profile of Danshen constituents, it is highly probable that this compound also exerts part of its effects through the NF-κB pathway.

Caption: Probable inhibition of the NF-κB pathway by Danshen compounds.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the key quantitative and qualitative findings from studies investigating the effects of this compound on molecular markers of inflammation.

| Target Molecule | Experimental System | Treatment | Result | Reference |

| mRNA Expression | ||||

| MAPK8 (JNK1) | Peritoneal Mesothelial Cells | This compound | Significantly decreased (P < 0.05) | [4][6] |

| MAPK14 (p38) | Peritoneal Mesothelial Cells | This compound | Significantly decreased (P < 0.05) | [4][6] |

| STAT3 | Peritoneal Mesothelial Cells | This compound | Significantly decreased (P < 0.05) | [4][6] |

| Protein Expression | ||||

| MAPK8 (JNK1) | Peritoneal Mesothelial Cells | This compound | Decreased (P < 0.05) | [6] |

| MAPK14 (p38) | Peritoneal Mesothelial Cells | This compound | Significantly increased (P < 0.05) | [6] |

| STAT3 | Peritoneal Mesothelial Cells | This compound | Decreased (P < 0.05) | [6] |

Note: The conflicting results for MAPK14 (p38) protein expression warrant further investigation to understand post-transcriptional or post-translational regulatory mechanisms.

Key Experimental Protocols

A systematic approach is required to validate the anti-inflammatory properties of this compound. The following workflow and protocols outline standard methodologies used in the field.

Caption: General experimental workflow for evaluating this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HUVECs) in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS), 1 µg/mL) to the wells (except for the negative control) and co-incubate for the desired period (e.g., 6 hours for RNA, 24 hours for protein/cytokines).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Lyse cells treated as in 4.1 and extract total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a thermocycler with SYBR Green master mix and specific primers for target genes (e.g., MAPK8, STAT3, TNF-α) and a housekeeping gene (e.g., GAPDH). A typical protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[12]

-

Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[12]

Western Blot Analysis

-

Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-STAT3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Quantification (ELISA)

-

Collect the cell culture supernatant from treated cells (protocol 4.1).

-

Use a commercial sandwich ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

-

Coat a 96-well plate with a capture antibody.

-

Add standards and samples (supernatant) to the wells and incubate.

-

Add a detection antibody, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP).

-

Add a substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory properties through the targeted modulation of the MAPK and JAK-STAT signaling pathways. Its ability to decrease the expression of key inflammatory mediators like MAPK8 (JNK) and STAT3 positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.

While the current evidence is compelling, further research is necessary to fully characterize its potential. Future studies should focus on:

-

Direct Target Identification: Elucidating the specific protein(s) that this compound directly binds to.

-

NF-κB Pathway Investigation: Confirming and detailing the inhibitory effects of this compound on the NF-κB cascade.

-

Dose-Response and Efficacy: Establishing comprehensive dose-response curves and IC₅₀ values for the inhibition of various inflammatory markers.

-

Broader In Vivo Models: Evaluating the efficacy of this compound in a wider range of preclinical models of inflammatory diseases to establish its therapeutic window and potential clinical applications.

References

- 1. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of this compound in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Research Progress on Regulation of Immune Response by Tanshinones and Salvianolic Acids of Danshen (Salvia miltiorrhiza Bunge) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Danshenol C: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danshenol C, a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its mechanism of action, experimental data, and future research directions. While the available data is currently concentrated on its anti-fibrotic properties, particularly in the context of peritoneal fibrosis, the underlying mechanisms suggest a broader therapeutic potential that warrants further investigation. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physicochemical Properties

This compound is a lipophilic compound belonging to the tanshinone class of diterpenes.[1][2] Its chemical structure is distinct from other danshenols, contributing to its unique biological activity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₄ | [3] |

| Molecular Weight | 336.4 g/mol | [3] |

| IUPAC Name | (1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][4]benzofuran-11-one | [3] |

| PubChem CID | 11688609 | [3] |

| XlogP (Calculated) | 3.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Note: Some properties are based on computational predictions and should be confirmed experimentally.

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic application of this compound investigated to date is in the reversal of peritoneal fibrosis.[5][6]

Peritoneal Fibrosis

In vitro studies have demonstrated that this compound can reverse the inhibition of human peritoneal mesothelial cell (HMrSV5) viability under high-glucose conditions.[7] This effect is crucial in the context of peritoneal dialysis, where high glucose concentrations can lead to fibrosis.

The proposed mechanism of action for this compound in combating peritoneal fibrosis involves the modulation of several key signaling pathways and molecular targets, as summarized in Table 2.

| Signaling Pathway | Modulated Targets | Observed Effect | Reference |

| MAPK Signaling | MAPK8 (JNK1), MAPK14 (P38) | Decreased mRNA and protein expression of MAPK8; Decreased mRNA and increased protein expression of MAPK14. | [5][6][7] |

| JAK-STAT Signaling | STAT3 | Decreased mRNA and protein expression. | [5][6][7] |

| Apoptosis Pathway | CASP3 | Increased mRNA and protein expression. | [5][6][7] |

| TNF Signaling | - | Implicated in the therapeutic effect. | [5][6] |

| Calcium Signaling | - | Implicated in the therapeutic effect. | [5][6] |

Note: The precise role of TNF and Calcium signaling pathways requires further elucidation.

The downstream effects of this pathway modulation include the regulation of key fibrosis markers. This compound treatment has been shown to decrease the expression of Vascular Endothelial Growth Factor A (VEGF-A) and increase the expression of E-cadherin in high-glucose-treated peritoneal mesothelial cells.[4]

Other Potential Applications

While less explored, the known mechanisms of action of this compound, particularly its anti-inflammatory and apoptosis-regulating properties, suggest potential therapeutic utility in other disease areas, including:

-

Inflammatory Disorders: The modulation of MAPK and JAK-STAT signaling pathways is central to many inflammatory processes.

-

Cancer: The pro-apoptotic effects via caspase-3 activation could be beneficial in oncology.

-

Cardiovascular Diseases: Other compounds from Salvia miltiorrhiza have well-documented cardiovascular benefits, suggesting a potential role for this compound.[8][9]

Further research is required to explore these potential applications.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the methodologies reported in the literature for this compound and the more detailed protocols available for the structurally similar compound Danshenol B, a general workflow can be outlined.

Disclaimer: The following protocols are adapted from studies on related compounds and should be optimized and validated specifically for this compound.

In Vitro Cell Viability Assay (Adapted from CCK-8 Assay Methodology)

-

Cell Culture: Human peritoneal mesothelial cells (HMrSV5) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) and/or a high-glucose challenge (e.g., 4.25% PDS).[10] Control wells receive the vehicle (e.g., DMSO) at a concentration equivalent to the highest this compound concentration.

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).

-

CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-